molecular formula C13H20O B8002350 1-(4-n-Butylphenyl)-2-propanol

1-(4-n-Butylphenyl)-2-propanol

Cat. No.: B8002350
M. Wt: 192.30 g/mol
InChI Key: HVKLDJVTBSMNHV-UHFFFAOYSA-N
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Description

1-(4-n-Butylphenyl)-2-propanol is an organic compound characterized by a butyl group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-n-Butylphenyl)-2-propanol typically involves the reaction of 4-n-butylphenyl magnesium bromide with propanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-n-Butylphenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(4-n-Butylphenyl)-2-propanone.

    Reduction: Formation of 1-(4-n-Butylphenyl)-2-propane.

    Substitution: Formation of 1-(4-n-Butylphenyl)-2-chloropropane or 1-(4-n-Butylphenyl)-2-aminopropane.

Scientific Research Applications

1-(4-n-Butylphenyl)-2-propanol has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-n-Butylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The butyl and phenyl groups can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.

Comparison with Similar Compounds

    1-(4-n-Butylphenyl)-2-propanone: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(4-n-Butylphenyl)-2-chloropropane: Similar structure but with a chlorine atom instead of a hydroxyl group.

    1-(4-n-Butylphenyl)-2-aminopropane: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness: 1-(4-n-Butylphenyl)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyl group and a butyl-substituted phenyl ring allows for diverse interactions and applications.

Properties

IUPAC Name

1-(4-butylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-3-4-5-12-6-8-13(9-7-12)10-11(2)14/h6-9,11,14H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKLDJVTBSMNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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